molecular formula C11H8N2O3S B2578536 2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid CAS No. 1022011-51-3

2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid

Cat. No. B2578536
CAS RN: 1022011-51-3
M. Wt: 248.26
InChI Key: SJAQWRGQJLGZDL-UHFFFAOYSA-N
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Description

“2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid” is a complex organic compound. It is a derivative of benzoic acid and thiazole . The molecule likely contains a benzoyl group (a benzene ring attached to a carbonyl group), an amino group, a thiazole ring (a five-membered ring containing nitrogen and sulfur), and a carboxylic acid group .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the thiazole ring and the attachment of the benzoyl and carboxylic acid groups . Amino acids and benzothiazoles have been used as starting materials for the synthesis of diverse heterocyclic analogues . The synthesis could involve reactions such as nucleophilic substitution, reductive amination, or Friedel–Crafts acylation .


Molecular Structure Analysis

The molecular structure of “2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid” would be expected to include a benzene ring attached to a carbonyl group (forming a benzoyl group), an amino group, a thiazole ring, and a carboxylic acid group . The exact structure would depend on the positions of these groups on the molecule .


Chemical Reactions Analysis

The compound’s chemical reactions would likely be influenced by its functional groups. For example, the amino group could participate in acid-base reactions, the carbonyl group in the benzoyl group could undergo nucleophilic addition reactions, and the carboxylic acid group could undergo reactions such as esterification .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid” would be influenced by its functional groups. For example, the presence of the polar carboxylic acid and amino groups could affect its solubility in water and other solvents .

Scientific Research Applications

Anticancer Applications

Compounds derived from para-aminobenzoic acid (PABA), which is structurally similar to 2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid, have shown anticancer properties . For example, 2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile indicated maximum cytotoxicity among the synthesized compounds towards six cancer cell lines .

Anti-Alzheimer’s Applications

PABA compounds have also shown potential in anti-Alzheimer’s applications . An in vitro study exhibited maximum activity of 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid with IC 50 values of 7.49 ± 0.16 µM compared to rivastigmine .

Antibacterial Applications

PABA compounds have demonstrated antibacterial properties . Efficient results of dibenzoic acid and its cadmium salt were observed for antimicrobial action against two bacterial strains .

Antiviral Applications

PABA compounds have shown potential as antiviral agents . More research is needed to further explore this application.

Antioxidant Applications

PABA compounds have been observed to possess antioxidant properties . This suggests their potential use in combating oxidative stress-related disorders.

Anti-inflammatory Applications

PABA compounds have demonstrated anti-inflammatory properties . This suggests their potential use in treating inflammatory diseases.

Potential as Estrogen Receptor Inhibitor

A new pharmaceutical compound, p-benzoyl-phenylalanine (4-BP), was synthesized and investigated for its potential as an estrogen receptor inhibitor for breast cancer .

Role in Green Chemistry

Benzothiazoles, which are structurally related to 2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid, have played an important role in the field of green chemistry . They have been used in the synthesis of various compounds related to green chemistry .

Mechanism of Action

The mechanism of action of “2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid” would depend on its intended use. For example, if it were to be used as a drug, its mechanism of action could involve interactions with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with “2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid” would depend on factors such as its toxicity, reactivity, and potential for causing irritation or allergic reactions .

Future Directions

The future directions for research on “2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid” could include further studies on its synthesis, properties, and potential applications. For example, it could be investigated for use in the development of new drugs or other biologically active compounds .

properties

IUPAC Name

2-benzamido-1,3-thiazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O3S/c14-9(7-4-2-1-3-5-7)13-11-12-8(6-17-11)10(15)16/h1-6H,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJAQWRGQJLGZDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Benzoylamino)-1,3-thiazole-4-carboxylic acid

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